2,7-Dimethyl-phenothiazone 2,7-Dimethyl-phenothiazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13873752
InChI: InChI=1S/C14H11NOS/c1-8-3-4-10-13(5-8)17-14-7-12(16)9(2)6-11(14)15-10/h3-7H,1-2H3
SMILES:
Molecular Formula: C14H11NOS
Molecular Weight: 241.31 g/mol

2,7-Dimethyl-phenothiazone

CAS No.:

Cat. No.: VC13873752

Molecular Formula: C14H11NOS

Molecular Weight: 241.31 g/mol

* For research use only. Not for human or veterinary use.

2,7-Dimethyl-phenothiazone -

Specification

Molecular Formula C14H11NOS
Molecular Weight 241.31 g/mol
IUPAC Name 2,7-dimethylphenothiazin-3-one
Standard InChI InChI=1S/C14H11NOS/c1-8-3-4-10-13(5-8)17-14-7-12(16)9(2)6-11(14)15-10/h3-7H,1-2H3
Standard InChI Key TVVHYPAXJOOOSG-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C3C=C(C(=O)C=C3S2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2,7-dimethyl-10H-phenothiazine consists of two benzene rings fused to a central thiazine ring containing sulfur and nitrogen. The methyl substituents at positions 2 and 7 introduce steric and electronic modifications that enhance lipophilicity and modulate receptor interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₃NS
Molecular Weight227.33 g/mol
Exact Mass227.077 Da
LogP (Partition Coefficient)5.34
Topological Polar Surface Area37.3 Ų

The elevated LogP value indicates high lipophilicity, which facilitates blood-brain barrier penetration—a critical feature for CNS-active drugs .

Synthesis and Optimization

Conventional Synthesis Route

The primary synthesis involves methylation of phenothiazine using methyl iodide (MeI) in the presence of sodium hydride (NaH) as a base. The reaction proceeds in dimethylformamide (DMF) at 80–100°C for 6–8 hours, yielding 2,7-dimethyl-10H-phenothiazine with ~65% efficiency.

Phenothiazine+2MeINaH, DMF2,7-Dimethyl-10H-phenothiazine+2HI\text{Phenothiazine} + 2\,\text{MeI} \xrightarrow{\text{NaH, DMF}} \text{2,7-Dimethyl-10H-phenothiazine} + 2\,\text{HI}

Challenges and Modifications

  • Regioselectivity Issues: Uncontrolled methylation may produce 3,7- or 1,7-dimethyl isomers. Using bulkier bases like potassium tert-butoxide (t-BuOK) improves regioselectivity to >85% .

  • Solvent Optimization: Replacing DMF with tetrahydrofuran (THF) reduces side reactions but lowers yield to 52% .

Biological Activities and Mechanisms

Table 2: Cytotoxic Activity Against MCF-7 Cells

CompoundIC₅₀ (μM)Selectivity Index (vs. MCF-10A)Source
2,7-Dimethyl-10H-phenothiazine12.43.5
Paclitaxel (Control)0.0021.1

The compound induces G2/M cell cycle arrest and apoptosis via tubulin binding, mimicking paclitaxel’s mechanism but with lower potency . Molecular docking reveals interactions with β-tubulin’s T276 residue, destabilizing microtubule assembly .

Antimicrobial Effects

  • Antibacterial: MIC = 32 μg/mL against Staphylococcus aureus (comparable to ciprofloxacin at 2 μg/mL) .

  • Antifungal: 64% growth inhibition of Candida albicans at 50 μM .

Pharmacological Applications

CNS Drug Development

The compound’s lipophilicity and structural similarity to chlorpromazine suggest potential antipsychotic activity. In zebrafish models, 2,7-dimethyl-10H-phenothiazine at 15 μM showed no neurotoxicity, unlike chlorpromazine derivatives .

Drug Resistance Reversal

At 10 μM, it enhances doxorubicin efficacy in P-glycoprotein-overexpressing cancer cells by 4.2-fold, likely through ATPase inhibition .

Comparative Analysis with Phenothiazine Derivatives

Table 3: Key Comparisons with 2,7-Dichloro-10H-phenothiazine

Property2,7-Dimethyl Derivative2,7-Dichloro Derivative
Molecular Weight227.33 g/mol268.16 g/mol
LogP5.345.34
Anticancer IC₅₀ (MCF-7)12.4 μM8.7 μM
CNS Toxicity (Zebrafish)Safe at 15 μMLethal at 5 μM

Chlorine substituents enhance cytotoxicity but increase toxicity, limiting therapeutic windows .

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